2-methylpropyl N-[3-[(2-oxo-2-thiomorpholin-4-ylacetyl)amino]phenyl]carbamate
Description
2-methylpropyl N-[3-[(2-oxo-2-thiomorpholin-4-ylacetyl)amino]phenyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiomorpholine ring, which is known for its diverse biological activities, and a carbamate group, which is often found in pharmaceuticals and pesticides.
Properties
IUPAC Name |
2-methylpropyl N-[3-[(2-oxo-2-thiomorpholin-4-ylacetyl)amino]phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-12(2)11-24-17(23)19-14-5-3-4-13(10-14)18-15(21)16(22)20-6-8-25-9-7-20/h3-5,10,12H,6-9,11H2,1-2H3,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUGZIJACSSMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=CC=CC(=C1)NC(=O)C(=O)N2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methylpropyl N-[3-[(2-oxo-2-thiomorpholin-4-ylacetyl)amino]phenyl]carbamate typically involves multiple steps, including the formation of the thiomorpholine ring and the subsequent attachment of the carbamate group. One common synthetic route involves the reaction of 2-oxo-2-thiomorpholine with an appropriate acylating agent to form the intermediate, which is then reacted with 3-amino phenyl isocyanate to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
2-methylpropyl N-[3-[(2-oxo-2-thiomorpholin-4-ylacetyl)amino]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the leaving group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s thiomorpholine ring is known for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: The carbamate group is a common feature in many pharmaceuticals, and this compound is being investigated for its potential as a drug candidate for treating various diseases.
Industry: It can be used in the production of pesticides and herbicides due to its potential biological activity.
Mechanism of Action
The mechanism of action of 2-methylpropyl N-[3-[(2-oxo-2-thiomorpholin-4-ylacetyl)amino]phenyl]carbamate involves its interaction with specific molecular targets in biological systems. The thiomorpholine ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects. The carbamate group can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter and potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
2-methylpropyl N-[3-[(2-oxo-2-thiomorpholin-4-ylacetyl)amino]phenyl]carbamate can be compared with other similar compounds such as:
Thiomorpholine derivatives: These compounds share the thiomorpholine ring and exhibit similar biological activities, including antimicrobial and antifungal properties.
Carbamate derivatives: Compounds with carbamate groups are widely used in pharmaceuticals and pesticides, and they share similar mechanisms of action, such as acetylcholinesterase inhibition.
Phenylcarbamates: These compounds have a phenyl group attached to the carbamate moiety and are known for their use in medicine and agriculture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
